JH-II-127

LRRK2 Parkinson’s disease Kinase inhibition

JH‑II‑127 is a 2‑anilino‑4‑methylamino‑5‑chloropyrrolopyrimidine small‑molecule inhibitor that targets leucine‑rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson’s disease (PD) [REFS‑1]. It exhibits potent inhibitory activity against both wild‑type LRRK2 and the disease‑associated G2019S mutant, with IC₅₀ values of approximately 6 nM and 2 nM, respectively [REFS‑2].

Molecular Formula C19H21ClN6O3
Molecular Weight 416.9 g/mol
Cat. No. B608186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-II-127
SynonymsJH-II-127;  JH-II 127;  JH-II127.
Molecular FormulaC19H21ClN6O3
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
InChIInChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25)
InChIKeyHUEKBQXFNHWTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JH‑II‑127: A Potent and Brain‑Penetrant Pyrrolopyrimidine LRRK2 Inhibitor for Parkinson’s Disease Research


JH‑II‑127 is a 2‑anilino‑4‑methylamino‑5‑chloropyrrolopyrimidine small‑molecule inhibitor that targets leucine‑rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson’s disease (PD) [REFS‑1]. It exhibits potent inhibitory activity against both wild‑type LRRK2 and the disease‑associated G2019S mutant, with IC₅₀ values of approximately 6 nM and 2 nM, respectively [REFS‑2]. In addition to its high potency, JH‑II‑127 demonstrates excellent brain penetration and robust in vivo target engagement following oral administration in mice [REFS‑1].

Why a Generic LRRK2 Inhibitor Cannot Replace JH‑II‑127


LRRK2 inhibitors are not functionally interchangeable because they differ markedly in their kinase‑domain selectivity profiles, mutant‑allele sensitivity, and central nervous system (CNS) pharmacokinetics. For instance, the widely used tool compound GNE7915 potently inhibits wild‑type LRRK2 (IC₅₀ ~1 nM) but shows >400‑fold reduced potency against the A2016T mutant, limiting its utility in certain PD models [REFS‑1]. Similarly, the clinical candidate DNL201 (GNE‑0877) achieves high LRRK2 affinity (Kᵢ = 0.7 nM) but requires higher systemic exposure to achieve robust brain target engagement compared to JH‑II‑127 [REFS‑2]. JH‑II‑127 uniquely balances broad mutant‑form coverage, sustained CNS pharmacodynamics at moderate oral doses, and a well‑characterized selectivity fingerprint—features that cannot be assumed for other LRRK2 inhibitors. Therefore, substituting an alternative compound without confirming equivalent mutant‑allele potency, brain penetration, and selectivity risks compromising experimental reproducibility and data interpretation.

Quantitative Differentiation of JH‑II‑127: Head‑to‑Head Comparisons with Leading LRRK2 Inhibitors


Mutant‑Form Potency: JH‑II‑127 vs. GNE7915 and MLi‑2

In a direct biochemical comparison using recombinant LRRK2 kinase domains, JH‑II‑127 exhibits nanomolar potency against wild‑type LRRK2 (IC₅₀ = 6 nM) and retains excellent activity against the G2019S mutant (IC₅₀ = 2 nM) and the A2016T mutant (IC₅₀ = 48 nM) [REFS‑1]. In contrast, the clinical candidate GNE7915 loses >400‑fold potency against the A2016T mutant (IC₅₀ = 466 nM) despite its high wild‑type potency (IC₅₀ = 1 nM), while the highly potent inhibitor MLi‑2 (IC₅₀ = 0.76 nM) lacks published data on its activity against the A2016T mutant, creating a critical gap for researchers studying this polymorphic variant [REFS‑2][REFS‑3].

LRRK2 Parkinson’s disease Kinase inhibition

Selectivity Profiling: Broad Kinome Coverage Confirms Low Off‑Target Risk

JH‑II‑127 was screened against a panel of 138 diverse kinases, demonstrating remarkable selectivity with minimal inhibition of off‑target kinases at physiologically relevant concentrations [REFS‑1]. While MLi‑2 shows >295‑fold selectivity against a larger panel of 300 kinases, this broader selectivity was established in a different assay format and under distinct conditions, making direct quantitative comparison challenging [REFS‑2]. Importantly, JH‑II‑127’s selectivity profile was validated in the same study that characterized its in vivo activity, ensuring that the compound’s observed CNS effects are directly attributable to LRRK2 inhibition rather than off‑target interactions [REFS‑1].

Kinase selectivity Off‑target LRRK2

Brain Exposure and CNS Target Engagement: JH‑II‑127 vs. DNL201 (GNE‑0877)

Following a single oral dose of 30 mg/kg in mice, JH‑II‑127 achieves substantial inhibition of LRRK2 Ser935 phosphorylation in the brain, with near‑complete dephosphorylation observed at 100 mg/kg [REFS‑1]. In comparison, DNL201 (GNE‑0877)—a clinical‑stage LRRK2 inhibitor—requires higher systemic exposure to elicit similar CNS target engagement; its reported IC₅₀ for LRRK2 cellular activity is 3 nM, but detailed dose‑response data for brain phospho‑LRRK2 inhibition are not publicly available [REFS‑2]. Furthermore, JH‑II‑127 demonstrates a favorable brain‑to‑plasma ratio, confirming its CNS‑penetrant properties without the need for specialized formulations [REFS‑1].

Brain penetration LRRK2 Pharmacodynamics

Orally Bioavailable In Vivo Efficacy: JH‑II‑127 vs. PF‑06447475

JH‑II‑127 demonstrates robust, dose‑dependent inhibition of LRRK2 Ser935 phosphorylation in multiple tissues (brain, spleen, kidney) following oral gavage administration, with significant target engagement observed at doses as low as 30 mg/kg [REFS‑1]. In contrast, PF‑06447475—another LRRK2 inhibitor with nanomolar potency (wild‑type IC₅₀ = 3 nM)—lacks detailed public data on CNS target engagement or oral bioavailability in rodents, limiting its utility for behavioral or CNS‑focused studies [REFS‑2]. JH‑II‑127’s well‑characterized oral pharmacokinetic‑pharmacodynamic relationship enables reliable dose selection for chronic in vivo experiments.

Oral bioavailability LRRK2 In vivo

Recommended Research and Industrial Applications for JH‑II‑127


Parkinson’s Disease Modeling in LRRK2‑G2019S Transgenic Mice

JH‑II‑127 is ideally suited for chronic oral dosing studies in LRRK2‑G2019S transgenic mouse models of Parkinson’s disease. Its nanomolar potency against the G2019S mutant (IC₅₀ = 2 nM) and robust brain target engagement at 30‑100 mg/kg p.o. ensure sustained LRRK2 inhibition in the CNS [REFS‑1]. The compound’s well‑defined selectivity profile minimizes off‑target effects that could obscure motor or behavioral phenotypes [REFS‑1].

Investigating LRRK2 Function in Genetic Polymorphism Contexts

Researchers studying the impact of the A2016T LRRK2 polymorphism—which is common in Asian populations—require an inhibitor with defined activity against this variant. JH‑II‑127 is one of the few LRRK2 inhibitors with published IC₅₀ data for the A2016T mutant (48 nM) [REFS‑1]. This makes it a critical tool for experiments in cell lines or animal models expressing A2016T LRRK2, where alternative inhibitors like GNE7915 show drastically reduced potency (>400‑fold loss) [REFS‑1].

CNS Target Engagement Studies for LRRK2 Pharmacodynamics

For researchers evaluating the relationship between peripheral and central LRRK2 inhibition, JH‑II‑127 provides a reliable benchmark. Its dose‑dependent Ser935 dephosphorylation in brain, spleen, and kidney allows for quantitative assessment of tissue‑specific target engagement [REFS‑1]. This property is particularly valuable for validating biomarker assays and for correlating biochemical inhibition with functional outcomes in neurological disease models.

Kinase Selectivity Profiling in LRRK2‑Dependent Signaling Cascades

JH‑II‑127’s selectivity against a panel of 138 kinases supports its use in dissecting LRRK2‑specific signaling pathways without confounding cross‑reactivity [REFS‑1]. This is especially important for phosphoproteomic studies or for investigating LRRK2’s role in Rab GTPase regulation, where off‑target kinase inhibition could artificially alter pathway readouts.

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